5-Bromo-1,1,1-trifluoro-4,4-dimethylpentane
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Overview
Description
5-Bromo-1,1,1-trifluoro-4,4-dimethylpentane is an organic compound with the molecular formula C7H12BrF3. It is characterized by the presence of bromine, fluorine, and methyl groups attached to a pentane backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,1,1-trifluoro-4,4-dimethylpentane typically involves the bromination of 1,1,1-trifluoro-4,4-dimethylpentane. This reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar bromination processes but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1,1,1-trifluoro-4,4-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amine groups.
Reduction Reactions: The compound can be reduced to form 1,1,1-trifluoro-4,4-dimethylpentane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can occur at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: 1,1,1-Trifluoro-4,4-dimethylpentanol.
Reduction: 1,1,1-Trifluoro-4,4-dimethylpentane.
Oxidation: 1,1,1-Trifluoro-4,4-dimethylpentanoic acid.
Scientific Research Applications
5-Bromo-1,1,1-trifluoro-4,4-dimethylpentane is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential as a radiolabeling agent for diagnostic imaging.
Industry: Employed in the development of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1,1,1-trifluoro-4,4-dimethylpentane involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with various biological molecules, leading to inhibition or modification of their activity. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Protein-Ligand Interactions: It can interact with proteins, altering their conformation and function.
Comparison with Similar Compounds
- 1-Bromo-4,4,4-trifluorobutane
- 5-Bromo-1,1,1-trifluoropentane
- 1,1,1-Trifluoro-4,4-dimethylpentane
Comparison: 5-Bromo-1,1,1-trifluoro-4,4-dimethylpentane is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and stability compared to its analogs. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C7H12BrF3 |
---|---|
Molecular Weight |
233.07 g/mol |
IUPAC Name |
5-bromo-1,1,1-trifluoro-4,4-dimethylpentane |
InChI |
InChI=1S/C7H12BrF3/c1-6(2,5-8)3-4-7(9,10)11/h3-5H2,1-2H3 |
InChI Key |
HLKPILFSDOHENC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(F)(F)F)CBr |
Origin of Product |
United States |
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